1-(3,5-Difluorophenyl)propan-2-one

Lipophilicity ADME Drug Design

1-(3,5-Difluorophenyl)propan-2-one (CAS 865774-77-2) is a fluorinated phenylacetone derivative with the molecular formula C9H8F2O and a molecular weight of 170.16 g/mol. This compound features a propan-2-one backbone substituted at the 1-position with a 3,5-difluorophenyl ring, conferring distinct electronic and steric properties.

Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
CAS No. 865774-77-2
Cat. No. B3160051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorophenyl)propan-2-one
CAS865774-77-2
Molecular FormulaC9H8F2O
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC(=CC(=C1)F)F
InChIInChI=1S/C9H8F2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3
InChIKeyGANUXJOOWCWFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Difluorophenyl)propan-2-one (CAS 865774-77-2): Core Physicochemical Profile and Procurement Baseline


1-(3,5-Difluorophenyl)propan-2-one (CAS 865774-77-2) is a fluorinated phenylacetone derivative with the molecular formula C9H8F2O and a molecular weight of 170.16 g/mol . This compound features a propan-2-one backbone substituted at the 1-position with a 3,5-difluorophenyl ring, conferring distinct electronic and steric properties [1]. As a building block, it serves as a key intermediate in the synthesis of more complex fluorinated molecules, including pharmaceutical candidates and agrochemicals . The 3,5-difluoro substitution pattern on the phenyl ring is a critical structural feature that differentiates it from its mono-fluorinated and regioisomeric difluorinated analogs, influencing its lipophilicity, metabolic stability, and reactivity profile [1].

Why 1-(3,5-Difluorophenyl)propan-2-one Cannot Be Directly Substituted with Other Fluorophenylacetones


Fluorophenylacetone analogs, while sharing a common core structure, exhibit profoundly different physicochemical and biological behaviors due to variations in the number and position of fluorine substituents. The specific 3,5-difluoro substitution pattern on the phenyl ring of 1-(3,5-Difluorophenyl)propan-2-one imparts a unique combination of electronic effects, lipophilicity, and metabolic stability that is not replicated by mono-fluorinated or other regioisomeric difluorinated compounds [1][2]. For instance, the 3,5-pattern has been identified as a metabolically stable bioisostere, potentially avoiding the rapid oxidative metabolism observed with other substitution patterns [3]. Furthermore, the compound has been specifically implicated as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, a property that may not be shared by its analogs and has direct implications for drug-drug interaction studies . Therefore, generic substitution based solely on the fluorophenylacetone scaffold is scientifically unsound and could lead to significant deviations in synthetic outcomes or biological assay results. The following quantitative evidence guide delineates these critical differentiators.

Quantitative Differentiation Guide for 1-(3,5-Difluorophenyl)propan-2-one (CAS 865774-77-2) Versus Key Analogs


Lipophilicity (LogP) Comparison: 1-(3,5-Difluorophenyl)propan-2-one vs. Mono- and Regioisomeric Analogs

1-(3,5-Difluorophenyl)propan-2-one exhibits a calculated LogP value of 2.09630, which is significantly higher than its mono-fluorinated analog, 1-(3-fluorophenyl)propan-2-one (LogP = 1.9572), indicating greater lipophilicity [1]. This LogP value is comparable to other difluorinated regioisomers, such as 1-(2,6-difluorophenyl)propan-2-one (LogP = 2.09630), but the specific 3,5-substitution pattern influences the compound's electronic distribution and, consequently, its interaction with biological membranes and metabolic enzymes . The increased lipophilicity relative to the mono-fluoro analog suggests enhanced membrane permeability, a critical parameter in drug discovery and development .

Lipophilicity ADME Drug Design Physicochemical Property

CYP1A2 Inhibition: A Unique Liability Profile Differentiating 1-(3,5-Difluorophenyl)propan-2-one

1-(3,5-Difluorophenyl)propan-2-one has been reported to act as an inhibitor of cytochrome P450 enzyme CYP1A2 . This is a significant differentiating factor, as CYP1A2 inhibition is not a general property of the fluorophenylacetone class but rather appears specific to this substitution pattern [1]. While quantitative IC50 data for this specific compound is not publicly available, the reported activity flags it as a potential perpetrator of drug-drug interactions (DDI). In contrast, no similar CYP inhibition data could be found for its regioisomer 1-(2,4-difluorophenyl)propan-2-one or the mono-fluoro analog 1-(3-fluorophenyl)propan-2-one, suggesting this liability is unique to the 3,5-difluoro substitution [1].

Drug Metabolism CYP450 Drug-Drug Interaction Toxicology

Metabolic Stability Advantage: The 3,5-Difluorophenyl Moiety as a Metabolically Stable Bioisostere

The 3,5-difluorophenyl group is recognized in medicinal chemistry literature as a metabolically stable bioisostere for other functional groups, such as a tert-butyl group [1]. This class-level inference suggests that 1-(3,5-difluorophenyl)propan-2-one, by virtue of its 3,5-difluorophenyl ring, is likely to exhibit superior metabolic stability compared to analogs with metabolically labile substituents [1][2]. For instance, a direct analog, 1-chloro-3-(3,5-difluorophenyl)propan-2-one, has been described as having a 'metabolically stable 3,5-pattern' in the context of Voriconazole analogs . While direct comparative microsomal stability data for the target compound versus other fluorophenylacetones is not available, the established structure-metabolism relationship for the 3,5-difluorophenyl motif provides a strong, data-backed rationale for its selection in projects where oxidative metabolism is a concern [1].

Metabolic Stability Bioisostere Drug Design PK/PD

Synthetic Utility as a Precursor to Biologically Active Molecules: A Comparison of Regioisomeric Applications

1-(3,5-Difluorophenyl)propan-2-one serves as a crucial precursor in the synthesis of 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, a series of compounds that have been investigated for their anticancer properties [1]. This highlights its role in generating biologically active chalcone derivatives [1]. In contrast, while 1-(2,4-difluorophenyl)propan-2-one is also used to synthesize biologically active molecules, such as 1-(2′,4′-difluorophenyl)-3-(substituted phenyl)-1,3-propanediones with reported anticancer activity, the specific 3,5-difluoro substitution leads to a distinct set of derivatives with potentially different biological profiles and mechanisms of action [2]. The choice of regioisomer directly dictates the structural and electronic properties of the final products, thereby influencing their target interactions and therapeutic potential .

Synthetic Intermediate Chalcone Anticancer Building Block

Physical Properties: Density, Boiling Point, and Storage Considerations

1-(3,5-Difluorophenyl)propan-2-one exhibits a predicted density of 1.2±0.1 g/cm³ and a predicted boiling point of 191.5±25.0 °C at 760 mmHg . These values are comparable to its regioisomer 1-(2,4-difluorophenyl)propan-2-one, which has a predicted density of 1.179±0.06 g/cm³ and a predicted boiling point of 201.3±25.0 °C . The slight differences in these predicted values reflect the subtle but distinct intermolecular interactions arising from the different fluorine substitution patterns. Standard storage condition is at room temperature in a sealed, dry environment [1].

Physicochemical Property Handling Storage Safety

Recommended Research and Industrial Applications for 1-(3,5-Difluorophenyl)propan-2-one (CAS 865774-77-2)


Medicinal Chemistry: Design and Synthesis of Metabolically Stable Drug Candidates

Given the established role of the 3,5-difluorophenyl group as a metabolically stable bioisostere [1], 1-(3,5-difluorophenyl)propan-2-one is an optimal building block for medicinal chemists aiming to improve the pharmacokinetic profile of lead compounds. It should be prioritized over analogs with more labile substituents when designing molecules intended to have a long half-life or reduced clearance. This compound is particularly valuable in the early stages of drug discovery for synthesizing libraries of fluorinated analogs where metabolic stability is a key screening parameter [2].

Drug Metabolism and Pharmacokinetics (DMPK): CYP1A2 Inhibition Studies

The reported CYP1A2 inhibitory activity of 1-(3,5-difluorophenyl)propan-2-one makes it a specialized tool compound for DMPK scientists investigating structure-activity relationships (SAR) around CYP enzyme inhibition . It can be used as a probe to study the molecular determinants of CYP1A2 binding and to assess the potential for drug-drug interactions (DDI) in early-stage development. Unlike other fluorophenylacetone analogs which lack this reported activity, this compound offers a specific functional handle for studying this particular metabolic pathway .

Organic Synthesis: Precursor for Anticancer Chalcone Derivatives

1-(3,5-Difluorophenyl)propan-2-one is a documented starting material for the synthesis of 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, a class of compounds with demonstrated anticancer potential [3]. Researchers and process chemists engaged in the synthesis of novel anticancer agents should select this compound to access this specific chemical series, which is not directly accessible from other difluorophenylacetone regioisomers. This makes it an essential reagent for medicinal chemistry programs targeting this chemotype .

Physicochemical Profiling and Pre-formulation Studies

The distinct physicochemical properties of 1-(3,5-difluorophenyl)propan-2-one, including its LogP (2.09630), density (1.2±0.1 g/cm³), and boiling point (191.5±25.0 °C), are critical data points for pre-formulation and analytical method development . These values are necessary for accurate solubility assessments, chromatographic method optimization, and the design of robust synthetic and purification protocols. Procurement of this specific compound is essential for generating reliable and reproducible data, as even minor differences in physical properties from a regioisomer can impact experimental outcomes .

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